1,4-Dichlorobutane-d8
Overview
Description
1,4-Dichlorobutane-d8 is a chloroalkane with the molecular formula ClCD2(CD2)2CD2Cl . It is one of several structural isomers of dichlorobutane . They are all colorless liquids of low flammability and are of interest for specialized synthetic uses .
Synthesis Analysis
1,4-Dichlorobutane can be obtained from 1,4-butanediol as well as from tetrahydrofuran . The production of 1,4-dichlorobutane involves the liquid phase reaction of tetrahydrofuran and hydrogen chloride .Molecular Structure Analysis
The linear formula of this compound is ClCD2(CD2)2CD2Cl . Its molecular weight is 135.06 .Chemical Reactions Analysis
1,4-Dichlorobutane can be used in the synthesis of 5-membered ring heterocycles . For example, treatment with sodium sulfide gives tetrahydrothiophene . Treatment with lithium wire gives 1,4-dilithiobutane .Physical and Chemical Properties Analysis
This compound has a refractive index of 1.454 (lit.) . Its boiling point is 161-163 °C (lit.) and its melting point is -38 °C (lit.) . The density of this compound is 1.232 g/mL at 25 °C .Scientific Research Applications
1. Toxicity and Hazard Assessment
1,4-Dichlorobutane (1,4-DCB) is used in various industries, including the production of drugs, pesticides, fragrances, and chemical fibers, as well as a solvent. Research has been conducted to assess its genotoxicity and repeated-dose toxicity in rats. This study is essential for understanding the safety and environmental impact of 1,4-DCB, providing a foundation for regulatory measures and safe handling practices in industries utilizing this chemical (Igarashi et al., 2020).
2. Analytical Chemistry and Voltammetry
1,4-Dichlorobutane has been evaluated as an organic solvent in ion-transfer voltammetry at the organic|water interface. The research found its potential usefulness and compared its performance with other dichloro compounds, contributing to advancements in analytical methods for chemical analysis and environmental monitoring. This study demonstrates the importance of 1,4-Dichlorobutane in improving the precision and range of electrochemical analyses (Katano et al., 2004).
3. Spectroscopy and Conformational Analysis
The vibrational spectrum of 1,4-dichlorobutane has been extensively studied in various states, and ab initio calculations were performed to understand its conformers. This research is vital for molecular spectroscopy and the interpretation of spectroscopic data in chemical, pharmaceutical, and material science research. The insights gained from such studies are crucial for understanding molecular behavior, aiding in the design and synthesis of new materials and drugs (LaPlante & Stidham, 2008).
4. Environmental Impact and Photodegradation Studies
Studies on the environmental impact of herbicides like 2,4-Dichlorophenoxyacetic acid, which share a structural similarity to 1,4-Dichlorobutane, highlight the importance of understanding and mitigating the ecological effects of such chemicals. Research into the photodegradation of these compounds using advanced materials like Fe-doped TiO2 nanoparticles is crucial for developing effective methods to remove toxic residues from the environment, ensuring the safety of water resources and ecosystems (Ebrahimi et al., 2020).
Mechanism of Action
Target of Action
1,4-Dichlorobutane-d8 is a chloroalkane with the molecular formula (CH2CH2Cl)2 . It is one of several structural isomers of dichlorobutane . .
Mode of Action
Halogenated aliphatic compounds, such as this compound, are moderately or very reactive . Halogenated organics generally become less reactive as more of their hydrogen atoms are replaced with halogen atoms . This compound can react vigorously with oxidizing materials .
Pharmacokinetics
It is known that the compound is a colorless liquid, insoluble in water , with a density of 1.232 g/mL at 25 °C .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is highly flammable and can form explosive mixtures with air . It is also insoluble in water, which can affect its distribution and action in aqueous environments .
Safety and Hazards
Properties
IUPAC Name |
1,4-dichloro-1,1,2,2,3,3,4,4-octadeuteriobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDRSWPQXHESDQ-SVYQBANQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Cl)C([2H])([2H])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,4-dichlorobutane-d8 is a colorless liquid. May have sweet smell. Insoluble in water. | |
Record name | 1,4-DICHLOROBUTANE-D8 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20150 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
83547-96-0 | |
Record name | 1,4-DICHLOROBUTANE-D8 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20150 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Butane-1,1,2,2,3,3,4,4-d8, 1,4-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083547960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 83547-96-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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